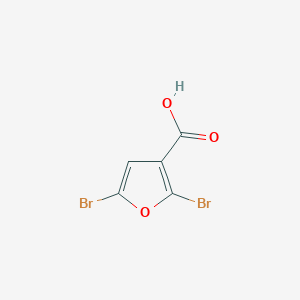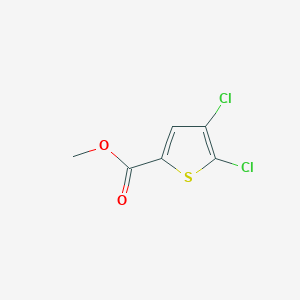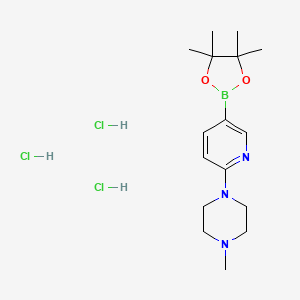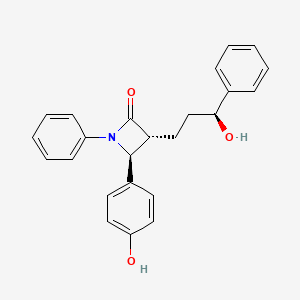![molecular formula C13H8F2O B1455129 4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1176629-59-6](/img/structure/B1455129.png)
4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde
Vue d'ensemble
Description
4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4,4’-Difluorobiphenyl, consists of two benzene rings linked together with two fluorine atoms attached .Chemical Reactions Analysis
The specific chemical reactions involving 4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde are not available in the sources I have access to .Applications De Recherche Scientifique
-
Chemical Thermodynamics
- Difluoro-biphenyl compounds have been studied for their thermochemical properties . These properties are important in various fields of science and engineering, including chemical engineering and materials science.
- The methods of application involve experimental measurements and computational modeling to determine various thermochemical properties, such as heat of formation and heat capacity .
- The outcomes of these studies provide valuable data for the design and optimization of chemical processes .
-
Organic Light-Emitting Devices (OLEDs)
- Tris(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)-1,3,5-triazine, a compound related to “4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde”, has been used in the development of blue phosphorescent OLEDs .
- The method of application involves incorporating the compound into the emissive layer of the OLED .
- The use of this compound in OLEDs can potentially improve the efficiency and lifespan of the devices .
-
Thermochemical Studies
- Difluoro-biphenyl compounds, such as 1,1’-Biphenyl, 4,4’-difluoro-, have been studied for their thermochemical properties . These properties are crucial in various fields of science and engineering, including chemical engineering and materials science.
- The methods of application involve experimental measurements and computational modeling to determine various thermochemical properties, such as heat of formation and heat capacity .
- The outcomes of these studies provide valuable data for the design and optimization of chemical processes .
-
Liquid Crystal Studies
- Difluoro-biphenyl compounds have been used in the study of phase transitions in liquid crystals . Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals.
- The methods of application involve experimental measurements of the physical properties of the liquid crystal as it undergoes phase transitions .
- The outcomes of these studies contribute to our understanding of the behavior of liquid crystals, which has implications for the development of liquid crystal displays and other technologies .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-fluoro-3-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-4-2-10(3-5-11)12-7-9(8-16)1-6-13(12)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZOTIJINSWTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




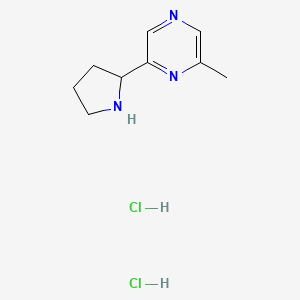
![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)

![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1455051.png)

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)

